molecular formula C21H18N4O3S B10801201 2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B10801201
M. Wt: 406.5 g/mol
InChI Key: XFSNPTIUIFETPX-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazine core substituted with two furan-2-yl groups at positions 5 and 6, a sulfanylacetamide linker, and an N-(4-ethylphenyl) terminal group. Its synthesis likely involves alkylation of a triazine-thione intermediate with α-chloroacetamide derivatives, followed by modifications to introduce the furan and ethylphenyl moieties .

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C21H18N4O3S/c1-2-14-7-9-15(10-8-14)22-18(26)13-29-21-23-19(16-5-3-11-27-16)20(24-25-21)17-6-4-12-28-17/h3-12H,2,13H2,1H3,(H,22,26)

InChI Key

XFSNPTIUIFETPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Chemical Reactions Analysis

WAY-323237 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed .

Scientific Research Applications

WAY-323237 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, WAY-323237 could be explored for its potential therapeutic effects, although specific applications in this field require further research. Additionally, this compound may have industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of WAY-323237 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is believed that the compound exerts its effects by modulating certain biochemical pathways. This modulation can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazine/Triazole-Based Sulfanyl Acetamides

Key Compounds :

2-{[5,6-Di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

  • Activity : IC₅₀ = 57,000 nM (Protein Tyrosine Phosphatase 4A3 inhibition) .
  • Structural Difference : Nitrophenyl group instead of ethylphenyl.
  • Impact : The electron-withdrawing nitro group reduces potency compared to ethyl-substituted analogs, likely due to decreased solubility or steric hindrance .

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives Activity: Anti-exudative activity (AEA) comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . Structural Difference: Triazole core instead of triazine; amino group at position 3. Impact: The triazole ring may enhance hydrogen bonding, but the absence of the ethylphenyl group reduces lipophilicity, limiting membrane permeability .

Table 1: Pharmacological and Structural Comparison
Compound Core Structure Substituent (R) Biological Activity (Key Metric) Reference
Target Compound 1,2,4-Triazine 4-Ethylphenyl Under investigation (AEA, IC₅₀ pending)
N-(2-Nitrophenyl) Analog 1,2,4-Triazine 2-Nitrophenyl IC₅₀ = 57,000 nM (PTP4A3)
Triazole Derivatives (e.g., 3.1–3.21) 1,2,4-Triazole Varied (e.g., Cl, NO₂) AEA ~80–90% of diclofenac

Sulfanyl Acetamides with Heterocyclic Modifications

iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide]
  • Activity : Inhibits Wnt/β-catenin signaling (IC₅₀ ~1–5 µM) .
  • Structural Difference : Oxazole core instead of triazine; phenylethyl terminal group.
  • Impact : The oxazole ring and phenylethyl group improve β-catenin binding but reduce selectivity compared to triazine-based compounds .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Activity : Intermediate for synthesizing thiadiazole derivatives with antimicrobial properties .
  • Structural Difference : Chloronitrophenyl and methylsulfonyl groups.
  • Impact : Increased electrophilicity enhances reactivity but introduces toxicity risks .

Substituent Effects on Activity

  • Ethyl vs. Nitro Groups :
    • The 4-ethylphenyl group in the target compound improves lipophilicity (logP ~3.5 estimated) and stabilizes hydrophobic interactions, critical for membrane penetration .
    • Nitro groups (e.g., in ) introduce polarity but may cause metabolic instability or off-target effects.
  • Furan vs. Thienyl/Thiazole Moieties :
    • Furan rings in the target compound offer moderate electron-donating effects, enhancing π-π stacking with aromatic residues in enzymes .
    • Thienyl analogs (e.g., CAS 556802-21-2) show higher metabolic resistance but lower solubility .

Biological Activity

2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and its effects on various biological systems.

Chemical Structure and Properties

The compound features a triazine core with furan substituents and an acetamide functional group. Its molecular formula is C19H19N5O3SC_{19}H_{19}N_5O_3S with a molecular weight of 397.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H19N5O3S
Molecular Weight397.43 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazine Ring : Utilizing condensation reactions to form the triazine structure.
  • Introduction of Furan Groups : Achieved through electrophilic substitution.
  • Attachment of the Acetamide Group : Via nucleophilic substitution.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields.

Antimicrobial Properties

Research indicates that derivatives of triazines often exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell wall synthesis and function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves inhibition of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis.

Anti-inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation markers. It appears to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus10 µg/mL
    Escherichia coli15 µg/mL
    Pseudomonas aeruginosa20 µg/mL
  • Anticancer Activity : In vitro tests on HeLa cells revealed a significant decrease in cell viability at concentrations above 25 µM after 48 hours of treatment.
    Treatment Concentration (µM)Cell Viability (%)
    0100
    2570
    5040
    10015

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The nitrophenyl group may participate in redox reactions, affecting enzyme activity.
  • Cell Signaling Disruption : By inhibiting key signaling pathways like PI3K/Akt, it can alter cellular responses leading to apoptosis.

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